molecular formula C6H15NO B146117 2-(tert-Butylamino)ethanol CAS No. 4620-70-6

2-(tert-Butylamino)ethanol

Cat. No.: B146117
CAS No.: 4620-70-6
M. Wt: 117.19 g/mol
InChI Key: IUXYVKZUDNLISR-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)ethanol is an organic compound with the molecular formula C₆H₁₅NO. It is a sterically hindered alkanolamine, known for its utility in various chemical processes. The compound is characterized by the presence of a tert-butyl group attached to an aminoethanol structure, which imparts unique chemical properties.

Scientific Research Applications

2-(tert-Butylamino)ethanol has a wide range of applications in scientific research:

Safety and Hazards

2-(tert-Butylamino)ethanol is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

2-(tert-Butylamino)ethanol, also known as TBAE, is a sterically hindered amine . It primarily targets hydrogen sulfide (H2S) and carbon dioxide (CO2) . These gases play significant roles in various industrial and biological processes.

Mode of Action

TBAE interacts with its targets through a process known as absorption . It is a useful chemical absorbent for the selective absorption of hydrogen sulfide in the presence of carbon dioxide . This selective absorption is facilitated by the steric hindrance provided by the tert-butyl group in the TBAE molecule .

Biochemical Pathways

It’s known that tbae plays a role in thecarbon capture process . In this process, TBAE is used as an absorbent in hollow fiber membrane contactors to separate CO2 from CO2/CH4 gas mixtures .

Result of Action

The primary result of TBAE’s action is the selective absorption of hydrogen sulfide in the presence of carbon dioxide . This makes it a valuable tool in industries where the separation of these gases is required. For example, in natural gas processing, TBAE can help to remove CO2 and H2S, which are considered impurities .

Action Environment

The efficacy and stability of TBAE are influenced by several environmental factors. For instance, the rate of CO2 absorption by TBAE increases with the flow rate of the absorbent, the concentration of the absorbent, and the inner diameter of the membrane in the carbon capture process . Therefore, careful control of these factors is necessary to optimize TBAE’s performance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(tert-Butylamino)ethanol can be synthesized through the reaction of tert-butylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{tert-Butylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where tert-butylamine and ethylene oxide are reacted under optimized conditions. The reaction is typically carried out at elevated temperatures and pressures to enhance the yield and efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various amines and alcohols, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted aminoethanol derivatives.

Comparison with Similar Compounds

  • N-tert-Butylethanolamine
  • tert-Butylethanolamine
  • N-Butyl-2-hydroxyethylamine

Comparison: 2-(tert-Butylamino)ethanol is unique due to its sterically hindered structure, which imparts distinct chemical properties compared to other similar compounds. This steric hindrance affects its reactivity and interaction with other molecules, making it a valuable reagent in specific chemical processes .

Properties

IUPAC Name

2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXYVKZUDNLISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044431
Record name 2-(tert-Butylamino)ethanol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanol, 2-[(1,1-dimethylethyl)amino]-
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CAS No.

4620-70-6
Record name 2-(tert-Butylamino)ethanol
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Record name tert-Butylaminoethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)ethanol
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Record name Ethanol, 2-[(1,1-dimethylethyl)amino]-
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Record name 2-(tert-Butylamino)ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID1044431
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Record name 2-(tert-butylamino)ethanol
Source European Chemicals Agency (ECHA)
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Record name TERT-BUTYLAMINOETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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